
1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol is an organic compound with the molecular formula C17H18OS3 It is characterized by the presence of three phenylsulfanyl groups attached to a pent-3-en-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol typically involves the reaction of pent-3-en-2-ol with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding hydrocarbon.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the phenylsulfanyl groups.
Aplicaciones Científicas De Investigación
1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Tris(phenylsulfanyl)propane: Similar structure but with a propane backbone.
1,1,1-Tris(phenylsulfanyl)butane: Similar structure but with a butane backbone.
1,1,1-Tris(phenylsulfanyl)hexane: Similar structure but with a hexane backbone.
Uniqueness
1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol is unique due to its pent-3-en-2-ol backbone, which provides distinct chemical properties and reactivity compared to its analogs with different carbon chain lengths. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
88130-66-9 |
|---|---|
Fórmula molecular |
C23H22OS3 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
1,1,1-tris(phenylsulfanyl)pent-3-en-2-ol |
InChI |
InChI=1S/C23H22OS3/c1-2-12-22(24)23(25-19-13-6-3-7-14-19,26-20-15-8-4-9-16-20)27-21-17-10-5-11-18-21/h2-18,22,24H,1H3 |
Clave InChI |
MZTBZWQPNGHOTF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C(SC1=CC=CC=C1)(SC2=CC=CC=C2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


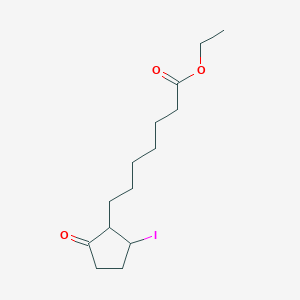
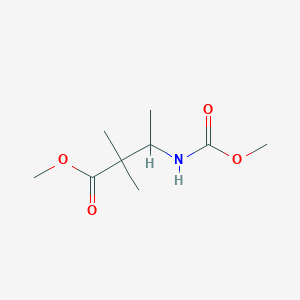

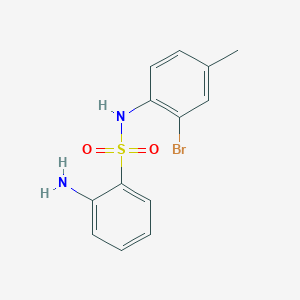
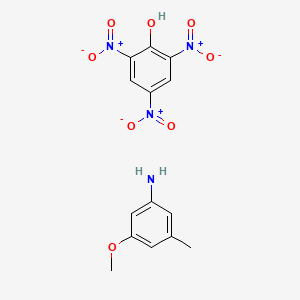
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
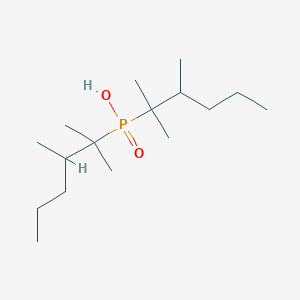
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
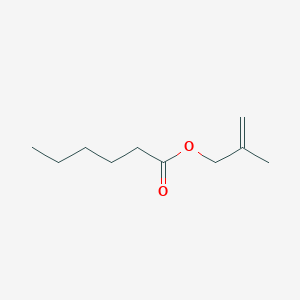
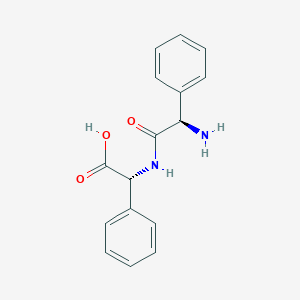
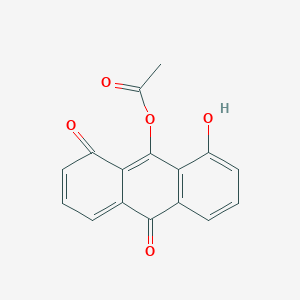
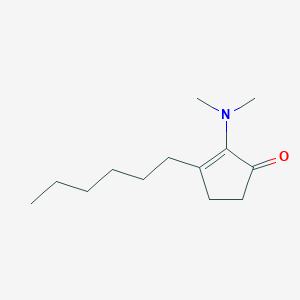
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
